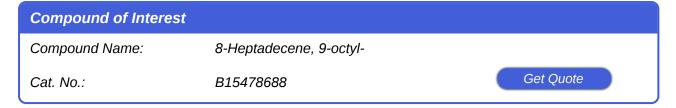


Spectroscopic Profile of 8-Heptadecene, 9-octyl-: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the branched alkene, **8-Heptadecene**, **9-octyl-** (CAS No. 24306-18-1; PubChem CID: 292287).[1] The following sections detail its mass spectrometry, nuclear magnetic resonance, and infrared spectroscopy profiles, including experimental protocols and data interpretation. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings.

Core Spectroscopic Data

The quantitative spectroscopic data for **8-Heptadecene**, **9-octyl-** are summarized below. These data are essential for the unambiguous identification and structural elucidation of the molecule.

Mass Spectrometry (MS) Data

The gas chromatography-mass spectrometry (GC-MS) analysis of **8-Heptadecene**, **9-octyl**-reveals a detailed fragmentation pattern characteristic of a long-chain branched hydrocarbon. The key mass spectral data are presented in Table 1.

Table 1: Key Mass Spectrometry Data for 8-Heptadecene, 9-octyl-



Property	Value	Source
Molecular Formula	C25H50	PubChem[1]
Molecular Weight	350.7 g/mol	PubChem[1]
NIST Number	15908	PubChem[1]
Total Peaks	177	PubChem[1]

Further detailed peak information would be populated here if publicly available.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides insight into the carbon skeleton of the molecule. The available data from SpectraBase is summarized in Table 2.

Table 2: 13C NMR Spectral Data for 8-Heptadecene, 9-octyl-

Data Type	Availability	Source
¹³ C NMR Spectra	Available	SpectraBase (via PubChem)[1]

Specific chemical shifts (ppm) would be listed here if the peak list were publicly accessible.

Infrared (IR) Spectroscopy Data

Infrared (IR) spectroscopy identifies the functional groups present in a molecule. The vapor phase IR spectrum for **8-Heptadecene**, **9-octyl-** has been recorded and is available through SpectraBase.

Table 3: Infrared Spectroscopy Data for 8-Heptadecene, 9-octyl-

Data Type	Availability	Source
Vapor Phase IR Spectra	Available	SpectraBase (via PubChem)[1]



Characteristic absorption bands (cm⁻¹) would be detailed here if the spectral data were publicly available.

Experimental Protocols

The following sections describe generalized experimental methodologies for obtaining the spectroscopic data presented above. These protocols are based on standard techniques for the analysis of long-chain, non-polar hydrocarbons.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile organic compounds. For a high molecular weight hydrocarbon like **8-Heptadecene**, **9-octyl-**, a high-temperature GC method is typically employed.

Sample Preparation: The sample is typically dissolved in a volatile organic solvent, such as hexane or dichloromethane, to an appropriate concentration (e.g., 1 mg/mL).

Instrumentation:

- Gas Chromatograph: Equipped with a capillary column suitable for high-temperature analysis (e.g., a 30m x 0.25mm ID, 0.25µm film thickness 5% phenyl methylpolysiloxane column).
- Injector: Split/splitless injector, typically operated in splitless mode for trace analysis or split mode for more concentrated samples.
- Oven Temperature Program: A temperature ramp is used to ensure good separation of components. A typical program might start at a low temperature (e.g., 60°C), hold for a few minutes, and then ramp at a controlled rate (e.g., 10°C/min) to a final temperature of around 300-320°C.
- Mass Spectrometer: A quadrupole or ion trap mass spectrometer is commonly used.
- Ionization: Electron Ionization (EI) at 70 eV is standard for creating reproducible fragmentation patterns.



 Mass Range: A scan range of m/z 50-600 is generally sufficient to capture the molecular ion and significant fragments.

Data Analysis: The resulting chromatogram separates the components of the sample, and the mass spectrum of the peak corresponding to **8-Heptadecene**, **9-octyl-** is then compared to spectral libraries (e.g., NIST) for identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy is used to determine the number and type of carbon atoms in a molecule.

Sample Preparation: A few milligrams of the purified sample are dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃). Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0 ppm).

Instrumentation:

- NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to obtain a proton-decoupled ¹³C NMR spectrum.
- Probe: A standard broadband probe is suitable for this analysis.
- Acquisition Parameters: Key parameters include the number of scans (which may be high due to the low natural abundance of ¹³C), a relaxation delay (d1) of 1-2 seconds, and a spectral width appropriate for carbon nuclei (e.g., 0-220 ppm).[2]

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to produce the final spectrum. The chemical shifts of the peaks are then reported relative to TMS.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectroscopy is a common and convenient method for analyzing liquid samples.

Sample Preparation: For a liquid sample like **8-Heptadecene**, **9-octyl-**, a single drop is placed directly onto the ATR crystal.[3][4]



Instrumentation:

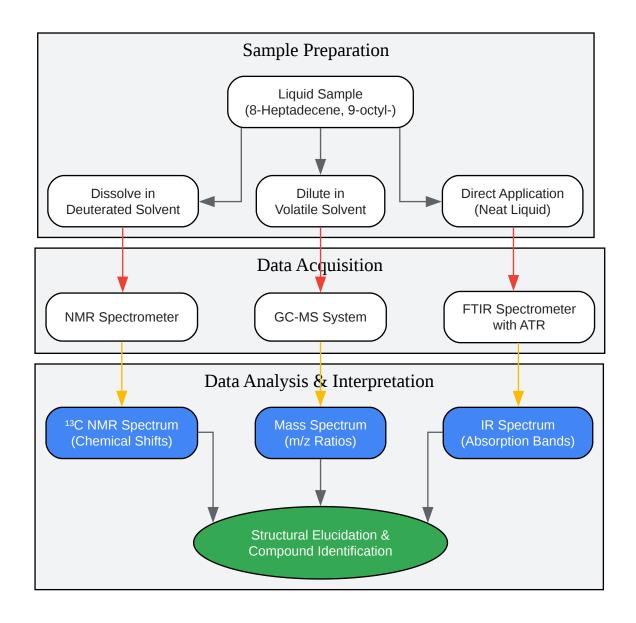
- FTIR Spectrometer: A standard benchtop FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).
- Measurement Parameters: A background spectrum of the clean, empty ATR crystal is first collected. The sample is then applied, and the sample spectrum is recorded. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a spectral range of 4000-400 cm⁻¹.

Data Analysis: The resulting spectrum shows the absorption of infrared radiation as a function of wavenumber (cm⁻¹). The positions and intensities of the absorption bands are correlated with specific molecular vibrations, allowing for the identification of functional groups. For **8-Heptadecene**, **9-octyl-**, characteristic peaks for C-H stretching and bending, and C=C stretching would be expected.

Visualizations Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid organic compound such as **8-Heptadecene**, **9-octyl-**.





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Caption: Workflow for the spectroscopic analysis of 8-Heptadecene, 9-octyl-.

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